1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide
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Overview
Description
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a chemical compound with the molecular formula C11H10INO2. It is known for its unique structure, which includes a pyridinium ion linked to a furan ring through an oxoethyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2-furyl methyl ketone with pyridine in the presence of iodine. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactants: 2-furyl methyl ketone and pyridine
Catalysts: Iodine or other halogen sources
Equipment: Large-scale reactors with temperature and pressure control
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The oxoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to active sites: Inhibit or activate enzymes by binding to their active sites.
Interact with receptors: Modulate receptor activity by binding to specific receptor sites.
Pathways involved: Various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide can be compared with similar compounds such as:
2-Furyl methyl ketone: Lacks the pyridinium ion and has different reactivity.
Pyridinium iodide: Lacks the furan ring and has different chemical properties.
Furan derivatives: Similar structure but different functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combined structure of a pyridinium ion and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO2.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPJPCVWKFUQOJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CO2.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377523 |
Source
|
Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-94-1 |
Source
|
Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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